
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-BOC-Aminophenyl)-2-hydroxypyridine (abbreviated as BOC-APHP) is a widely used organic compound in scientific research, particularly in the fields of biochemistry and pharmacology. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, an oxygen atom, and a benzene ring. BOC-APHP can be synthesized in a number of ways, and has a variety of applications in scientific research.
科学的研究の応用
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is also used to study the effects of drugs on enzymes and other proteins, as well as to study the effects of drugs on cells. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.
作用機序
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% acts as an inhibitor of protein synthesis, as well as an inhibitor of protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is believed to act as an inhibitor of protein folding and aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein synthesis, as well as protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein folding and aggregation. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.
実験室実験の利点と制限
One of the major advantages of using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without degrading. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research.
However, there are some limitations to using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be toxic in high concentrations, and therefore should be handled with care. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can have unpredictable effects on proteins and enzymes, and therefore may not be suitable for certain experiments.
将来の方向性
There are a number of potential future directions for the use of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the immune system and the nervous system. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on proteins and enzymes, as well as to study the effects of drugs on cells. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the structure and function of proteins, as well as to study the effects of drugs on protein folding and aggregation. Finally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the metabolism of cells.
合成法
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including by the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of sodium hydroxide, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 95% purity. Another method for the synthesis of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% involves the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of potassium carbonate, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 90% purity.
特性
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPOVPCVFPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

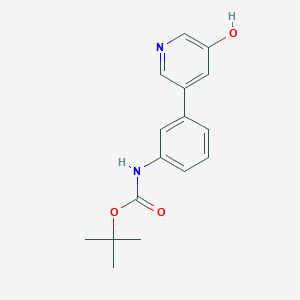
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)
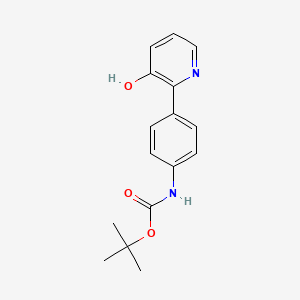
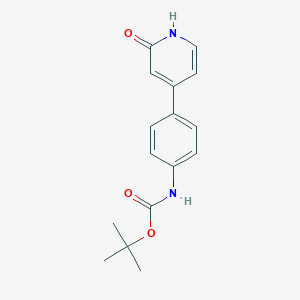
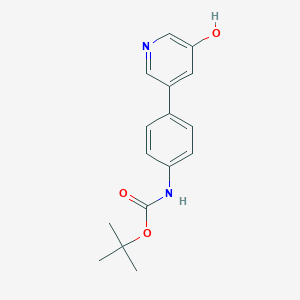
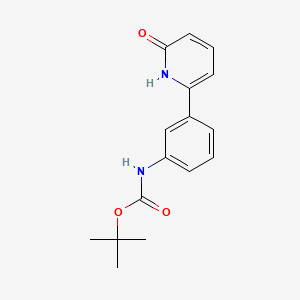
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)
![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)
![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)
